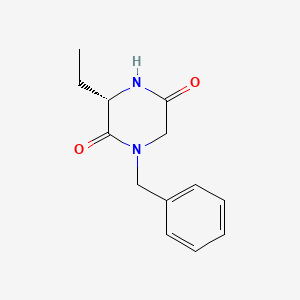

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione

Descripción general

Descripción

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione is a chiral compound that belongs to the family of diketopiperazines. Diketopiperazines are cyclic dipeptides known for their diverse biological activities and their role as chiral scaffolds in pharmaceutical chemistry. The specific stereochemistry of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is important for its chemical and physical properties, as well as its potential interactions with other molecules.

Synthesis Analysis

The synthesis of related compounds, such as (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones, has been explored in research. These compounds can undergo N4-methylation, which significantly alters their conformation from a folded to an extended structure . Although the synthesis of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is not explicitly detailed in the provided papers, similar synthetic routes may be applicable, involving the formation of the piperazine ring followed by subsequent functionalization at the appropriate positions.

Molecular Structure Analysis

The molecular structure of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is likely to exhibit a folded conformation similar to its related compounds before any methylation occurs. The conformational aspects of these molecules have been studied using single crystal X-ray crystallography and 1H NMR spectroscopy, revealing the impact of methylation on the overall structure . The stereochemistry of the (S)-enantiomer is crucial for its molecular interactions and properties.

Chemical Reactions Analysis

The chemical reactivity of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione can be inferred from studies on similar molecules. For instance, (S)-1-benzyl-6-methylpiperazine-2,5-dione has been shown to form diastereomeric hydrogen-bonded associates with various racemic compounds, leading to the doubling of characteristic signals in NMR spectra . This indicates that (S)-1-Benzyl-3-ethylpiperazine-2,5-dione could also participate in hydrogen bonding and potentially serve as a chiral solvating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione can be partially understood through its interactions in solution. For example, the related compound (S)-1-benzyl-6-methylpiperazine-2,5-dione has been studied in CDCl3 solution, where it forms hydrogen-bonded dimers, as evidenced by 1H NMR, 13C NMR, and 2D NMR spectroscopy . The ability to form such dimers and the specific binding modes suggest that (S)-1-Benzyl-3-ethylpiperazine-2,5-dione may have similar solvating properties and could be used to determine enantiomer compositions in mixtures, as demonstrated by the good agreement between experimental and theoretical values for tert-butyl pyroglutamate .

Aplicaciones Científicas De Investigación

Chiral Solvating Agent in NMR Spectroscopy

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione and its related compounds have been studied for their utility as chiral solvating agents (CSAs) in NMR spectroscopy. They form diastereomeric complexes with various racemic compounds, enabling the differentiation of enantiomers via NMR. These findings suggest their potential application in the analysis of chiral molecules, which is crucial in pharmaceutical research and development for determining the enantiomeric purity of drug compounds (Wagger et al., 2007); (Malavašič et al., 2008).

Nucleophilic Reactivity and Chemical Synthesis

Research into the nucleophilic reactivity of compounds with an α-formylglycyl enol-tosylate fragment, including (S)-1-Benzyl-3-ethylpiperazine-2,5-dione derivatives, has shown their potential in yielding various end products through different reaction pathways. This versatility is significant for synthetic organic chemistry, providing new routes for the synthesis of complex molecules (Bhavaraju et al., 2007).

Ring-Opening Polymerization

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione has also been explored as a monomer in ring-opening polymerization reactions. This application is particularly relevant in the synthesis of biodegradable polymers, where the diketopiperazine derivatives serve as building blocks for polyesters and polyamides with potential biomedical applications, such as drug delivery systems (Thillaye du Boullay et al., 2010).

Functional Material Development

Further studies have focused on the structural elaboration of the piperazine-2,5-dione motif, including (S)-1-Benzyl-3-ethylpiperazine-2,5-dione, for the development of new materials. These materials exhibit unique properties that could be beneficial for various applications, including corrosion inhibition and as catalysts in chemical reactions (Chai et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-1-benzyl-3-ethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-11-13(17)15(9-12(16)14-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIKRKFOQRVJON-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609022 | |

| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |

CAS RN |

325145-36-6 | |

| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)